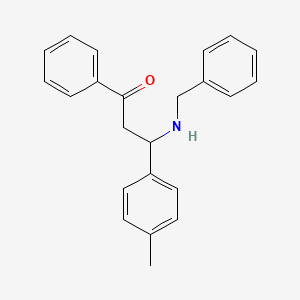

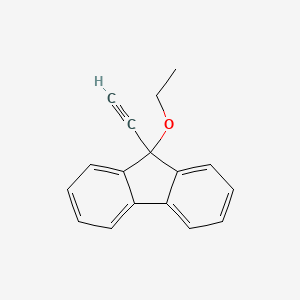

9-Ethoxy-9-ethynyl-9H-fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es un derivado del fluoreno, un hidrocarburo aromático policíclico, y presenta tanto grupos funcionales etoxi como etinil unidos al núcleo de fluoreno

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 9-etoxi-9-etinil-9H-fluoreno típicamente implica la funcionalización de derivados de fluoreno. Un método común incluye la etinilación de 9-etoxi-fluoreno utilizando agentes etinilantes bajo condiciones de reacción específicas. Por ejemplo, la reacción se puede llevar a cabo en presencia de una base como hidruro de sodio o terc-butóxido de potasio en un solvente aprótico como dimetilsulfóxido (DMSO) o tetrahidrofurano (THF). La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa .

Métodos de Producción Industrial

La producción industrial de 9-etoxi-9-etinil-9H-fluoreno puede implicar rutas sintéticas similares pero a mayor escala. El proceso requeriría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 9-etoxi-9-etinil-9H-fluoreno puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo etinil se puede oxidar para formar compuestos carbonílicos.

Reducción: El grupo etinil se puede reducir para formar alquenos o alcanos.

Sustitución: El grupo etoxi se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas o básicas.

Reducción: Reactivos como gas hidrógeno (H₂) con paladio sobre carbono (Pd/C) como catalizador, o hidruro de litio y aluminio (LiAlH₄).

Sustitución: Nucleófilos como metóxido de sodio (NaOMe) o tiolato de potasio (KSR) en solventes apróticos polares.

Productos Principales

Oxidación: Formación de compuestos carbonílicos como aldehídos o cetonas.

Reducción: Formación de alquenos o alcanos.

Sustitución: Formación de nuevos derivados de fluoreno con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El 9-etoxi-9-etinil-9H-fluoreno tiene varias aplicaciones en investigación científica:

Electrónica Orgánica: Utilizado como bloque de construcción para diodos orgánicos emisores de luz (OLED) y células fotovoltaicas orgánicas (OPV) debido a sus propiedades electrónicas.

Ciencia de Materiales: Incorporado en polímeros y copolímeros para mejorar sus propiedades mecánicas y térmicas.

Biología y Medicina: Investigado para su posible uso en sistemas de administración de fármacos y como sonda fluorescente para la imagenología biológica.

Mecanismo De Acción

El mecanismo de acción del 9-etoxi-9-etinil-9H-fluoreno depende de su aplicación. En la electrónica orgánica, sus propiedades electrónicas se explotan para facilitar el transporte de carga y la emisión de luz. El grupo etinil puede participar en interacciones de apilamiento π-π, mejorando la conductividad y estabilidad del material. En aplicaciones biológicas, las propiedades fluorescentes del compuesto se pueden utilizar para rastrear y visualizar procesos biológicos a nivel molecular .

Comparación Con Compuestos Similares

Compuestos Similares

9-Etinil-9H-fluoreno: Carece del grupo etoxi, lo que puede afectar su solubilidad y reactividad.

9-Etoxi-9H-fluoreno:

Unicidad

El 9-etoxi-9-etinil-9H-fluoreno es único debido a la presencia de ambos grupos etoxi y etinil, que confieren propiedades electrónicas y estéricas distintas. Esta doble funcionalidad permite aplicaciones versátiles en diversos campos, convirtiéndolo en un compuesto valioso para la investigación y los fines industriales .

Propiedades

Número CAS |

713130-37-1 |

|---|---|

Fórmula molecular |

C17H14O |

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

9-ethoxy-9-ethynylfluorene |

InChI |

InChI=1S/C17H14O/c1-3-17(18-4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h1,5-12H,4H2,2H3 |

Clave InChI |

BQLFVEAQOCDGCZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC1(C2=CC=CC=C2C3=CC=CC=C31)C#C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)

![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)

![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)

![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)